

Application Note: Quantitative Analysis of Clofenotane using Certified Reference Materials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Clofenotane

Cat. No.: B1669920

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Introduction

Clofenotane, also known as DDT (dichlorodiphenyltrichloroethane), is a synthetic organochlorine pesticide once widely used in agriculture and for malaria control. Due to its persistence in the environment and potential adverse health effects, its use is now restricted. Accurate and reliable quantification of **Clofenotane** in various matrices is crucial for environmental monitoring, food safety, and toxicological research. The use of Certified Reference Materials (CRMs) is fundamental to ensuring the quality and traceability of analytical results. CRMs, produced in accordance with ISO 17034 and ISO/IEC 17025, provide a benchmark for accurate calibration and method validation.

This application note provides a detailed protocol for the quantification of **Clofenotane** in environmental samples using gas chromatography-mass spectrometry (GC-MS) and a **Clofenotane** CRM.

Principle

This method involves the extraction of **Clofenotane** from a sample matrix, followed by cleanup to remove interfering substances. The purified extract is then analyzed by GC-MS. Quantification is achieved by creating a calibration curve using a certified reference material of **Clofenotane**. The concentration of **Clofenotane** in the sample is determined by comparing its response to the calibration curve.

Materials and Reagents

- **Clofenotane** Certified Reference Material (CRM)
- Solvents: n-hexane, dichloromethane, acetonitrile (pesticide residue analysis grade)
- Anhydrous sodium sulfate
- Solid Phase Extraction (SPE) cartridges (e.g., C18)
- Sample matrices (e.g., water, soil, biological tissue)
- Standard laboratory glassware and equipment

Experimental Protocol

Standard Solution Preparation

Prepare a stock solution of **Clofenotane** by dissolving the CRM in n-hexane. From the stock solution, prepare a series of working standard solutions of varying concentrations for building the calibration curve.

Sample Preparation

The following are generalized procedures; specific matrix types may require optimization.

Water Samples (Liquid-Liquid Extraction):

- Adjust the pH of a 1-liter water sample to neutral.
- Transfer the sample to a 2-liter separatory funnel.
- Add 60 mL of dichloromethane and shake vigorously for 2 minutes.
- Allow the layers to separate and collect the organic (bottom) layer.
- Repeat the extraction twice more with fresh portions of dichloromethane.
- Pass the combined extracts through a funnel containing anhydrous sodium sulfate to remove residual water.

- Concentrate the extract to a final volume of 1 mL.

Soil/Sediment Samples (QuEChERS Method):

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a popular and efficient technique for extracting pesticides from solid matrices.

- Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.
- Add 15 mL of 1% acetic acid in acetonitrile and vortex for 1 minute.
- Add the QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate) and shake vigorously.
- Centrifuge the tube to separate the layers.
- Take an aliquot of the supernatant (acetonitrile layer) for cleanup.
- The cleanup step involves passing the extract through a dispersive solid-phase extraction (dSPE) tube containing sorbents like PSA (primary secondary amine) and C18 to remove interferences.
- The final extract is then concentrated and reconstituted in a suitable solvent for GC-MS analysis.

GC-MS Analysis

Instrumentation:

- Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
- Column: A non-polar or medium-polarity capillary column suitable for pesticide analysis (e.g., a 30 m x 0.25 mm x 0.25 μ m column).

GC-MS Parameters:

- Injector Temperature: 250 °C
- Injection Mode: Splitless

- Carrier Gas: Helium
- Oven Temperature Program:
 - Initial temperature: 50 °C, hold for 1 minute
 - Ramp 1: 25 °C/min to 125 °C
 - Ramp 2: 10 °C/min to 300 °C, hold for 15 minutes
- MS Transfer Line Temperature: 280 °C
- Ionization Mode: Electron Ionization (EI)
- Acquisition Mode: Selected Ion Monitoring (SIM) or full scan, depending on the required sensitivity and selectivity.

Data Analysis and Results

Calibration Curve

Inject the prepared working standard solutions into the GC-MS and record the peak area for the characteristic ions of **Clofenotane**. Plot a calibration curve of peak area versus concentration. The linearity of the calibration curve should be evaluated, with a correlation coefficient (R^2) of ≥ 0.995 being acceptable.

Quantification of Clofenotane in Samples

Inject the prepared sample extracts into the GC-MS. The concentration of **Clofenotane** in the sample is calculated using the linear regression equation from the calibration curve.

Method Validation

Method validation is essential to ensure the reliability of the results. Key validation parameters include:

- Linearity: Assessed from the calibration curve.

- **Recovery:** Determined by spiking blank samples with a known concentration of the CRM and calculating the percentage recovered. Recoveries in the range of 70-120% are generally considered acceptable.
- **Limit of Detection (LOD) and Limit of Quantification (LOQ):** The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Quantitative Data Summary

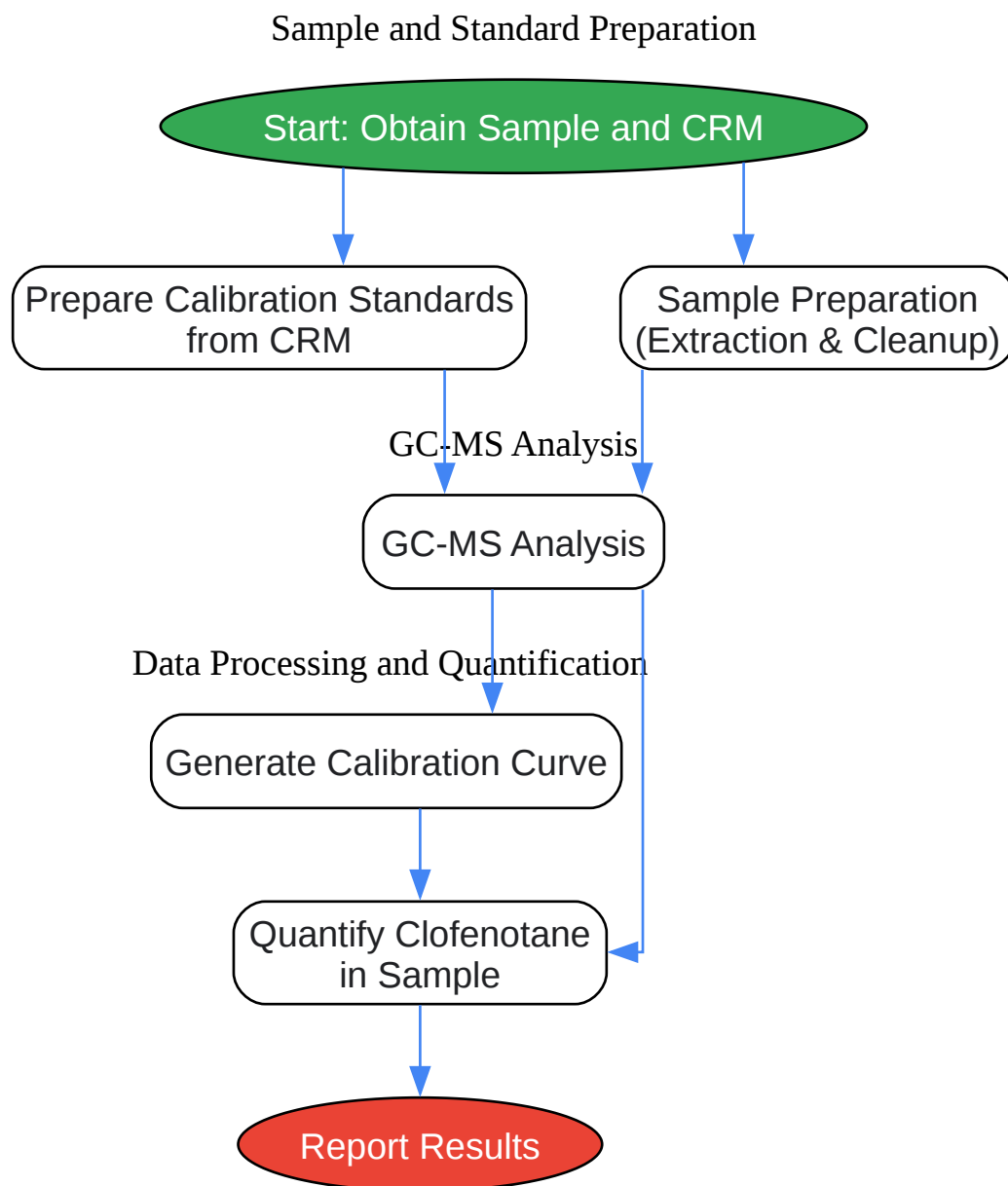
Table 1: Calibration Data for **Clofenotane** Quantification

Concentration (ng/mL)	Peak Area (Arbitrary Units)
5	15,234
10	31,567
25	78,901
50	155,432
100	310,876
Correlation Coefficient (R ²)	0.9998

Table 2: Method Validation Data

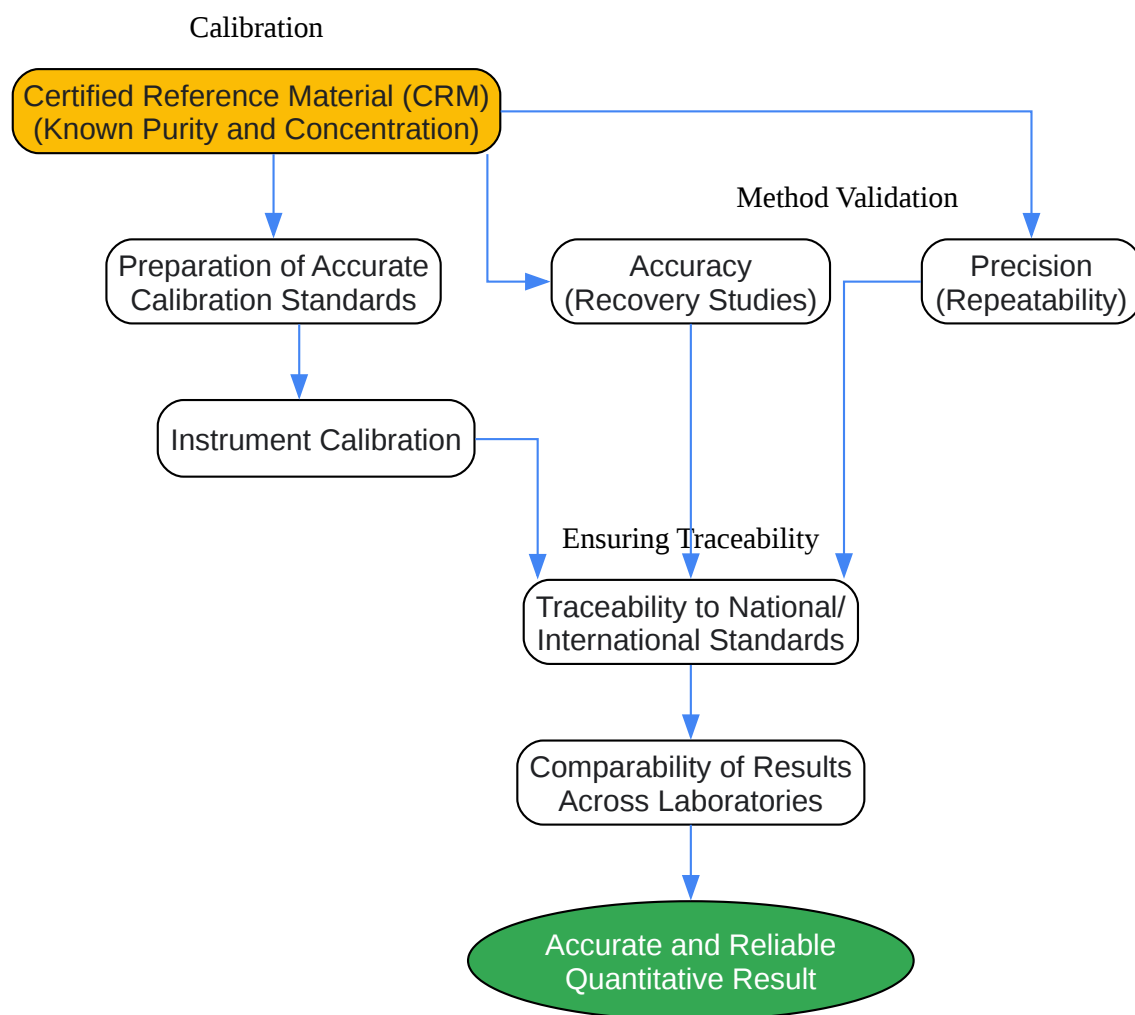
Parameter	Result
Linearity (R ²)	0.9998
Recovery (%)	95 ± 5%
Limit of Detection (LOD)	0.5 ng/mL
Limit of Quantification (LOQ)	1.5 ng/mL
Relative Standard Deviation (RSD)	< 10%

Visualizations



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Caption: Experimental workflow for **Clofenotane** quantification.



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Caption: Role of CRMs in ensuring analytical accuracy.

Conclusion

This application note provides a comprehensive protocol for the quantification of **Clofenotane** using certified reference materials and GC-MS. The use of CRMs is indispensable for achieving accurate, reliable, and traceable results in pesticide residue analysis. The detailed

methodology and validation data presented here can be adapted by researchers and analytical laboratories for the routine monitoring of **Clofenotane** in various environmental matrices.

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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com